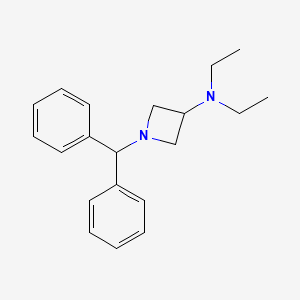

1-(diphenylmethyl)-N,N-diethyl-3-azetidinamine

Description

Properties

CAS No. |

55438-74-9 |

|---|---|

Molecular Formula |

C20H26N2 |

Molecular Weight |

294.4 g/mol |

IUPAC Name |

1-benzhydryl-N,N-diethylazetidin-3-amine |

InChI |

InChI=1S/C20H26N2/c1-3-21(4-2)19-15-22(16-19)20(17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14,19-20H,3-4,15-16H2,1-2H3 |

InChI Key |

PBCKPYQJJBCSQC-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 1-(diphenylmethyl)-N,N-diethyl-3-azetidinamine

Key Literature and Patent-Based Methods

Preparation via N-Diphenylmethyl-3-alkoxy or 3-methanesulphonyloxyazetidine Intermediates

According to European Patent EP0131435B1, a key approach to synthesizing diphenylmethyl-substituted azetidines involves:

- Reacting phenol with sodium amide to generate the phenolate ion.

- Reacting this phenolate with 1-diphenylmethyl-3-methanesulphonyloxyazetidine in the presence of a phase transfer catalyst such as tetrabutylammonium bromide to yield 1-diphenylmethyl-3-phenoxyazetidine.

- Subsequent hydrogenolysis using hydrogen gas and a suitable catalyst (e.g., palladium on carbon) in the presence of a tertiary organic base (e.g., triethylamine) to remove the diphenylmethyl protecting group, yielding the free 3-phenoxyazetidine or related amine derivatives.

This method emphasizes the use of stabilizing tertiary amines to prevent dimerization side reactions during hydrogenolysis, improving yield and purity. The diphenylmethyl group acts as a protecting group for the azetidine nitrogen during substitution steps.

Preparation of Azetidine Intermediates via Alkylation and Protection

Chinese patent CN111362852A describes a multi-step synthetic route for azetidine derivatives that can be adapted for preparing this compound:

- Alkylation of amines with alkyl halides or sulphonates in polar aprotic solvents such as dimethylformamide (DMF).

- Protection of the azetidine nitrogen with tert-butoxycarbonyl (Boc) groups using di-tert-butyl dicarbonate and triethylamine in dichloromethane at controlled temperatures (10–40 °C).

- Oxidation steps to convert hydroxyl groups on the azetidine ring to ketones using Swern oxidation (DMSO, oxalyl chloride, triethylamine) to form 3-azetidinone intermediates.

- Subsequent nucleophilic substitution or reductive amination to introduce N,N-diethylamine substituents.

This method highlights the use of Boc protection to improve stability and control reactivity, although it notes the generation of impurities and environmental concerns due to solvents like dioxane and DMSO.

Detailed Reaction Conditions and Yields

| Step | Reaction Type | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Alkylation | 1,3-Dichloro-2,2-dimethylpropane, benzylamine, KI, Na2CO3, DMF, 50–100 °C, 6–12 h | 58 | Formation of 1-benzyl-3,3-dimethoxy-azetidine intermediate |

| 2 | Protection (Boc) | Di-tert-butyl dicarbonate, triethylamine, CH2Cl2, 10–40 °C, 3–4 h | 91 | Formation of 1-tert-butoxycarbonyl-3,3-dimethoxy-azetidine |

| 3 | Oxidation (Swern) | DMSO, oxalyl chloride, triethylamine, CH2Cl2, 0 °C to RT, 15 h | Variable | Conversion of hydroxyl to ketone on azetidine ring; moderate yields, impurity formation |

| 4 | N,N-Diethylation / Substitution | Diethylamine or related reagents, suitable base, solvent, controlled temperature | Variable | Introduction of N,N-diethyl substituents; conditions depend on intermediate |

| 5 | Hydrogenolysis (Deprotection) | H2, Pd/C catalyst, protic solvent, triethylamine (stabilizing base), RT to mild heating | High | Removal of diphenylmethyl protecting group; prevents dimer formation |

Note: The yields and conditions are adapted from patent literature and may vary depending on scale and specific reagents used.

Analysis of Preparation Methods

Advantages and Challenges

Diphenylmethyl Protection Strategy : Using the diphenylmethyl group as a protecting group for the azetidine nitrogen allows selective functionalization at the 3-position and prevents side reactions. The hydrogenolysis step must be carefully controlled with tertiary amines to avoid dimerization by-products, improving yield and purity.

Boc Protection and Oxidation : The Boc protection method provides a robust way to stabilize the azetidine nitrogen during oxidation and substitution steps. However, oxidation reactions such as Swern oxidation can produce impurities and involve environmentally unfriendly solvents like DMSO and dioxane, which are concerns for scale-up and green chemistry.

Phase Transfer Catalysis : The use of phase transfer catalysts (e.g., tetrabutylammonium bromide) facilitates the reaction of phenolates with alkyl sulphonates, improving reaction rates and yields under milder conditions.

Summary Table of Preparation Routes

Chemical Reactions Analysis

1-(Diphenylmethyl)-N,N-diethyl-3-azetidinamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.

Substitution: Nucleophilic substitution reactions can occur, where the diphenylmethyl group can be replaced by other functional groups using reagents like sodium hydride or lithium diisopropylamide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Diphenylmethyl)-N,N-diethyl-3-azetidinamine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.

Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(diphenylmethyl)-N,N-diethyl-3-azetidinamine involves its interaction with molecular targets such as enzymes and receptors. The diphenylmethyl group enhances its binding affinity to these targets, while the azetidine ring provides structural rigidity. This combination allows the compound to modulate specific biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Table 1: Key Structural Analogs of 1-(Diphenylmethyl)-N,N-diethyl-3-azetidinamine

Key Observations:

- N-Alkyl Substitution: The N,N-diethyl group in the target compound increases lipophilicity compared to N,N-dimethyl analogs (e.g., 266.38 vs.

- Ring Functionalization : Fluorination (C₃) in 1-benzhydryl-3-fluoroazetidine introduces electron-withdrawing effects, which may stabilize the azetidine ring against ring-opening reactions .

- Polarity Modulation : Acetamide derivatives (e.g., ) exhibit higher polarity due to the amide group, favoring solubility in polar solvents, whereas alkylamines like the target compound are more suited for hydrophobic environments.

Reactivity Trends:

- Steric Effects : The diethyl group may hinder nucleophilic attack at the 3-position compared to smaller substituents (e.g., methyl).

- Electronic Effects : Electron-donating alkyl groups (e.g., diethyl) increase the basicity of the azetidine nitrogen, influencing coordination with metal catalysts or biological targets .

Biological Activity

1-(Diphenylmethyl)-N,N-diethyl-3-azetidinamine, also known as 1-benzhydrylazetidin-3-amine, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C16H18N2. The structure includes a three-membered azetidine ring with a diphenylmethyl group and diethyl amine substituents. This unique structure contributes to its biological activity.

Pharmacological Properties

- Antimicrobial Activity : Research indicates that derivatives of azetidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacteria, including Escherichia coli and Staphylococcus aureus .

- Anticancer Potential : Some azetidine derivatives have demonstrated cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy .

- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases by modulating neurotransmitter systems .

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis, thereby exerting its antimicrobial effects.

- Apoptosis Induction : In cancer cells, it may activate pathways leading to programmed cell death.

- Modulation of Neurotransmitters : It potentially influences neurotransmitter levels, providing neuroprotective effects.

Case Study 1: Antimicrobial Efficacy

A study tested the minimal inhibitory concentration (MIC) of related azetidine compounds against various bacterial strains. The results indicated that certain derivatives had MIC values as low as 0.025 µg/ml against Staphylococcus aureus, showcasing potent antimicrobial activity .

| Bacterial Strain | MIC (µg/ml) |

|---|---|

| Escherichia coli | 0.03 |

| Staphylococcus aureus | 0.025 |

| Klebsiella pneumoniae | 0.05 |

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner. The IC50 value was determined to be approximately 15 µM for certain cancer cell lines, indicating significant potential for anticancer applications .

Q & A

Basic Questions

Q. What are the standard synthetic routes for 1-(diphenylmethyl)-N,N-diethyl-3-azetidinamine, and what reaction conditions optimize yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and oxidation. Key reagents include halogens for substitution and oxidizing agents (e.g., potassium permanganate). Controlled temperatures (e.g., 0–60°C) and pH adjustments (e.g., neutral to mildly acidic conditions) are critical for optimizing yield and selectivity. For example, maintaining anhydrous conditions during alkylation steps can prevent side reactions .

Q. What spectroscopic techniques confirm the structural identity and purity of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the azetidine ring structure and substituent positions. Mass spectrometry (MS) validates the molecular ion peak, while infrared (IR) spectroscopy identifies functional groups like tertiary amines. High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95%) .

Q. Which purification methods are most effective for isolating this compound post-synthesis?

- Methodological Answer : Column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate) effectively separates impurities. Recrystallization in ethanol or dichloromethane/hexane mixtures improves crystalline purity. Solvent selection should prioritize solubility differences between the target compound and byproducts .

Advanced Research Questions

Q. How can computational methods predict reaction pathways and optimize synthesis of this compound?

- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) model transition states and energetics for key steps like ring closure. Machine learning algorithms analyze reaction databases to recommend optimal solvents or catalysts. For example, ICReDD’s approach integrates computational screening to narrow experimental conditions, reducing trial-and-error iterations .

Q. What strategies resolve solubility challenges in pharmacological assays involving azetidinamine derivatives?

- Methodological Answer : Solubility can be enhanced using co-solvents (e.g., DMSO/PBS mixtures) or structural modifications (e.g., introducing hydrophilic groups on the diphenylmethyl moiety). Dynamic light scattering (DLS) monitors aggregation, while micellar encapsulation (e.g., with poloxamers) improves bioavailability in vitro .

Q. How do researchers address contradictory data in receptor-binding assays for this compound?

- Methodological Answer : Contradictions may arise from assay variability (e.g., cell line differences) or non-specific binding. Orthogonal assays (e.g., surface plasmon resonance vs. radioligand binding) validate interactions. Dose-response curves with Hill coefficients >1 suggest cooperative binding, requiring further mechanistic studies .

Q. What are the implications of stereochemical variability in the azetidine ring for biological activity?

- Methodological Answer : The azetidine ring’s conformation influences receptor binding. Chiral chromatography (e.g., using amylose-based columns) separates enantiomers. Molecular docking simulations correlate stereochemistry with binding affinity at targets like σ-1 receptors. For example, (R)-enantiomers may show higher potency in neurological models .

Q. How can isotopic labeling (e.g., ¹⁴C or ²H) aid in pharmacokinetic studies of this compound?

- Methodological Answer : Radiolabeled analogs track absorption/distribution in vivo using liquid scintillation counting. Deuterium labeling at metabolically stable positions (e.g., methyl groups) improves mass spectrometry sensitivity for metabolite identification. These methods clarify hepatic clearance pathways and half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.